molecular formula C8H13BrO2 B13257899 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane

3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane

Cat. No.: B13257899
M. Wt: 221.09 g/mol
InChI Key: IZWUIGDKYFMQSO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,7-dioxaspiro[44]nonane is a spiro compound characterized by a unique bicyclic structure containing both oxygen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method involves the bromination of 2,7-dioxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-(Azidomethyl)-2,7-dioxaspiro[4.4]nonane, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the spiro structure provides unique steric and electronic properties that can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane is unique due to the presence of the bromomethyl group, which enhances its reactivity and makes it a versatile intermediate for the synthesis of more complex molecules. The spiro structure also imparts unique steric and electronic properties that can be exploited in various chemical reactions and applications .

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

3-(bromomethyl)-2,7-dioxaspiro[4.4]nonane

InChI

InChI=1S/C8H13BrO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6H2

InChI Key

IZWUIGDKYFMQSO-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC(OC2)CBr

Origin of Product

United States

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